molecular formula C19H14F3N3O B2433177 N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 2309606-37-7

N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2433177
CAS No.: 2309606-37-7
M. Wt: 357.336
InChI Key: UTYZWXHZBUHIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group attached to the benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction between the pyrimidine derivative and 4-(trifluoromethyl)benzoic acid using coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl and pyrimidine rings.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

    N-((6-phenylpyrimidin-4-yl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((6-phenylpyrimidin-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-8-6-14(7-9-15)18(26)23-11-16-10-17(25-12-24-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYZWXHZBUHIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.